molecular formula C12H12ClN B185744 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 5044-23-5

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B185744
CAS RN: 5044-23-5
M. Wt: 205.68 g/mol
InChI Key: NNKFIFOSLJJRES-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Anti-allergic Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
  • Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Serotonin Receptor Agonist

  • Scientific Field: Neuropharmacology
  • Summary of Application: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist .
  • Methods of Application: This compound is used as a pharmaceutical intermediate .
  • Results: The compound has been found to be effective in its role as a serotonin receptor agonist .

Biological Potential of Indole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Indole derivatives, which share a similar structure to the compound you mentioned, have been found to possess various biological activities .
  • Methods of Application: These compounds are synthesized and tested for a variety of biological activities .
  • Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Plant Growth Regulator

  • Scientific Field: Plant Physiology
  • Summary of Application: Paclobutrazol, a member of the triazole family with a similar structure to the compound you mentioned, has growth regulating properties .
  • Methods of Application: Paclobutrazol is used as a plant growth regulator and multi-stress ameliorant .
  • Results: Paclobutrazol has been shown to suppress plant shoot growth effectively and provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new reactions to explore.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFIFOSLJJRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198480
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

5044-23-5
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZT47QAU4U
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